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Compound of Interest

Compound Name: 5-nitro-2H-1,2,3-triazole-4-carboxylic acid

CAS No.: 145769-54-6

Cat. No.: B115095

Get Quote

Executive Summary & Mechanistic Context
Triazoles (both 1,2,3- and 1,2,4-isomers) are pivotal scaffolds in the development of and active pharmaceutical ingredients (APIs), such as 1[1]. The

introduction of nitro (-NO 2​) groups onto the triazole ring significantly enhances detonation performance in energetics by improving oxygen balance, a

alters the pharmacokinetic profile and binding affinity in APIs.

The Mechanistic Challenge: Direct nitration of triazoles presents a fundamental chemical hurdle. The triazole ring is intrinsically electron-deficient. Wh

exposed to highly acidic nitrating mixtures (e.g., HNO 3​/H 2​SO 4​), the nitrogen atoms protonate, creating a positively charged species that strongly

repels the electrophilic nitronium ion (NO 2+​)[1]. Consequently, successful nitration requires either highly rigorous conditions (fuming nitric acid, eleva

temperatures) to force electrophilic aromatic substitution[2], or alternative catalytic/enzymatic approaches that utilize radical intermediates to bypass t

high activation energy barrier[3].

Comparative Analysis of Nitration Methodologies
The selection of a nitration protocol dictates both the regioselectivity and the safety profile of the reaction. The table below summarizes key paramete

across different methodologies.

Table 1: Quantitative Data on Triazole Nitration Conditions and Yields
Substrate Nitrating Agent Solvent / Medium Temp (°C) Time (h) Yield (%)

Application
Focus

1,2,4-Triazol-3-one 98% Fuming HNO 3​ Neat 15–45 2–4 >85% 2[2]

4-Methyl-1H-1,2,3-

triazole
HNO 3​/ H 2​SO 4​

Concentrated H 2​

SO 4​
<10 5–6 ~86.7% 4[4]

Propiconazole HNO 3​/ CH 3​COOH Chloroform Room Temp 18 N/A 1[1]

3-Amino-1,2,4-

triazole

HRP / NaNO 2​/ H 2​

O 2​
Aqueous Buffer 40 1–2 91.4% 3[3]

Experimental Protocols
Protocol A: Classical Electrophilic Nitration of 1,2,4-Triazol-3-one to NTO
Causality & Rationale: 3-Nitro-1,2,4-triazol-5-one (NTO) is a highly stable, insensitive high explosive. The synthesis relies on 98% fuming nitric acid

without a sulfuric acid catalyst. The absence of sulfuric acid minimizes the complete protonation of the triazolone ring, allowing the highly concentrate

nitric acid to act as both the solvent and the nitrating agent[2]. Temperature control (15–45 °C) is critical to prevent exothermic runaway while providin

enough activation energy for the electrophilic substitution.
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Step-by-Step Procedure:

Preparation: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and an addition funnel. Place the fla

in an ice-water bath.

Acid Addition: Carefully add 50 mL of 98% fuming nitric acid to the flask and cool the system to 15 °C.

Substrate Addition: Slowly add 10 g of 1,2,4-triazol-3-one in small portions over 45 minutes. Crucial: Monitor the internal temperature continuously.

The reaction is highly exothermic; adjust the solid addition rate to maintain the temperature strictly between 15 °C and 25 °C[2].

Reaction Maturation: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 

hours to ensure complete conversion.

Quenching: Pour the reaction mixture over 200 g of crushed ice with vigorous stirring to precipitate the crude product.

Isolation: Filter the resulting white/pale yellow precipitate under vacuum. Wash the filter cake with cold distilled water (3 x 50 mL) until the filtrate

reaches a neutral pH.

Purification: Recrystallize the solid from hot water to yield pure 3-nitro-1,2,4-triazol-5-one (NTO).

Protocol B: Biocatalytic (Enzymatic) Nitration of 3-Amino-1,2,4-triazole
Causality & Rationale: Conventional mixed-acid nitration poses severe environmental and safety hazards due to exothermic decomposition and the ri

of catastrophic explosions. Recent advancements utilize Horseradish Peroxidase (HRP) to catalyze nitration under mild, aqueous conditions[3]. HRP

utilizes hydrogen peroxide to oxidize nitrite (NO 2−​) into reactive nitrogen dioxide radicals (•NO 2​), which subsequently attack the triazole ring. This

radical mechanism bypasses the electrostatic repulsion faced by nitronium ions in acidic media, achieving a 91.4% yield at 40 °C[3].

Step-by-Step Procedure:

Buffer Preparation: Prepare a 100 mM sodium phosphate buffer solution, adjusting the pH to 6.0.

Substrate Dissolution: In a 50 mL reaction vial, dissolve 5 mmol of 3-amino-1,2,4-triazole and 10 mmol of sodium nitrite (NaNO 2​) in 20 mL of the

prepared buffer.

Enzyme Addition: Add 10 mg of lyophilized Horseradish Peroxidase (HRP) to the solution. Gently stir to dissolve without causing foaming.

Temperature Equilibration: Place the vial in a thermostatic water bath set to 40 °C[3].

Initiation: Connect a syringe pump and add 10 mmol of hydrogen peroxide (H 2​O 2​, 30% w/w) dropwise over 60 minutes. Crucial: Slow addition

prevents the irreversible oxidative deactivation of the HRP enzyme's heme active site.

Incubation: Allow the reaction to proceed for an additional 1 hour at 40 °C.

Analysis & Isolation: Terminate the reaction by rapid cooling. Extract the product using ethyl acetate (3 x 20 mL). Dry the organic layer over anhydro

MgSO 4​, filter, and concentrate under reduced pressure. Confirm the presence of 3-nitro-1,2,4-triazole via UV-Vis spectrophotometry (characteristic

peak at ~290 nm) and quantitative NMR (qNMR)[3].

Workflow Visualization
Below is the logical workflow mapping the divergence between classical chemical nitration and modern biocatalytic nitration pathways.
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Comparative workflow of classical electrophilic vs. biocatalytic radical nitration of triazoles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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